Spiro[adamantane-2,2'-azetidine]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[adamantane-2,2'-azetidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-13-12(1)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZQPFDOUTCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Spiro Adamantane 2,2 Azetidine and Its Derivatives
Development of Novel Synthetic Routes
Recent advancements have focused on creating efficient and selective pathways to this and related spiro-azetidine structures.
The formation of a spirocycle at a quaternary carbon atom is a cornerstone of synthesizing these molecules. nih.gov A primary strategy involves using adamantanone as a starting precursor. The carbonyl group of adamantanone serves as an electrophilic handle for the annulation of the azetidine (B1206935) ring.
One of the most classic and versatile methods for forming a four-membered nitrogen-containing ring is the Staudinger ketene-imine cycloaddition. rsc.org In the context of the target molecule, this would involve the [2+2] cycloaddition of a ketene (B1206846) with an imine derived from adamantanone. This approach allows for the introduction of various substituents on the azetidine ring. A key advantage is the potential for diastereoselectivity based on the reaction conditions and the mode of addition. rsc.org
Another prominent strategy is the 1,3-dipolar cycloaddition. This method involves the reaction of an azomethine ylide with a suitable dipolarophile. For instance, an in-situ generated azomethine ylide can react with an exocyclic double bond on an adamantane (B196018) derivative to yield the spiro-pyrrolidine core, which can be a precursor or analogue to the azetidine system. nih.gov Silver-catalyzed 1,3-dipolar cycloadditions have proven effective for creating spirocyclic systems containing oxetane (B1205548) or azetidine rings. whiterose.ac.ukresearchgate.net
Controlling the stereochemistry during synthesis is critical for applications in drug discovery. Several methods have been developed for the enantioselective synthesis of spirocyclic azetidines.
Phase-transfer catalysis (PTC) has emerged as a powerful tool. Using a novel chiral cation phase-transfer catalyst, it is possible to achieve intramolecular C-C bond formation to construct spiro-3,2′-azetidine oxindoles with high enantiomeric excess (up to 2:98 er). nih.gov This methodology, which relies on the activation of a leaving group by the chiral catalyst, could be adapted for the adamantane series, providing a route to enantioenriched products. nih.gov
The use of chiral auxiliaries is another effective approach. For example, optically active 2-substituted azetidine-2-carbonitriles can be synthesized from a chiral 1-arylethylamine auxiliary. rsc.org The auxiliary directs the stereoselective α-alkylation of the azetidine ring. This principle can be applied to a spiro[adamantane-2,2'-azetidine] precursor to achieve stereocontrol. rsc.org
Finally, diastereoselective carbometalation reactions of substituted cyclopropenes, guided by a directing group, can be used to create polysubstituted spiropentanes with multiple contiguous stereocenters. nih.gov This complex strategy highlights the potential for high levels of stereocontrol in spirocycle synthesis.
Once the spiro[adamantane-2,2'-azetidine] core is assembled, regioselective functionalization of the azetidine ring is often required. The nitrogen atom and the C3 position of the azetidine are primary sites for modification.
Trifluoroacetyl-protected azetidine spirocycles can undergo hydrolysis to free the nitrogen, allowing for subsequent N-functionalization protocols. researchgate.net This protecting group strategy provides a handle for introducing diverse substituents onto the azetidine nitrogen.
Regiocontrol in the formation of the ring itself can be achieved by using directing groups. In carbometalation reactions, a directing group can dictate the site of nucleophilic addition, thereby controlling the final substitution pattern of the resulting spirocycle. nih.gov This directing group can also serve as a leaving group in a subsequent intramolecular substitution to complete the ring formation. nih.gov
Advanced Synthetic Tactics and Reagents
The quest for more efficient and modular synthetic routes has led to the development of advanced tactics, including novel catalytic systems and the use of strained precursors.
Catalysis offers a sustainable and efficient means to construct the azetidine ring. Various metal-based catalytic systems have been successfully employed.
Palladium Catalysis: Palladium-catalyzed cyclization-cross coupling cascades are effective for synthesizing spirocycles. whiterose.ac.uk These reactions can form complex structures in a single step. Palladium catalysis is also central to carbonylation reactions that can convert aziridines into β-lactams, which are direct precursors to azetidines. researchgate.net
Silver Catalysis: As mentioned, silver-catalyzed 1,3-dipolar cycloadditions are a key method for producing spiro-azetidines with high regio- and stereoselectivity. whiterose.ac.uk
Phase-Transfer Catalysis: Chiral phase-transfer catalysts are instrumental in achieving asymmetric synthesis of spiro-azetidines, enabling the production of specific enantiomers. nih.gov
| Catalytic Approach | Metal/Catalyst Type | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Palladium Catalysis | Pd(OAc)₂, Pd(PPh₃)₄ | Cyclization-Cross Coupling, Carbonylation | Formation of complex bonds in one pot | whiterose.ac.uk, researchgate.net |
| Silver Catalysis | Ag₂O | 1,3-Dipolar Cycloaddition | High regio- and stereoselectivity | whiterose.ac.uk |
| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivatives | Asymmetric Intramolecular C-C Bond Formation | High enantioselectivity | nih.gov |
A highly innovative and modern approach to azetidine synthesis involves harnessing the inherent ring strain of small, bicyclic precursors. bris.ac.uknih.gov Azabicyclo[1.1.0]butanes (ABBs) are exceptionally strained molecules that serve as versatile building blocks. nih.govnih.gov
The strategy involves the coupling of a lithiated ABB (ABB-Li) with an electrophile that also contains a nucleophilic component. nih.gov This creates an intermediate that is primed for a spirocyclization reaction. The significant energy released upon the opening of the strained ABB ring provides a powerful thermodynamic driving force for the formation of the new, more stable spiro-azetidine structure. bris.ac.uknih.gov This strain-release driven spirocyclization has been used to create a diverse library of azetidine-containing spirocycles with various ring sizes and functionalities. bris.ac.uk This modular method is particularly powerful for the rapid assembly of novel chemical scaffolds for drug discovery. nih.govchemrxiv.org
Multicomponent Reactions in Spiro[adamantane-2,2'-azetidine] Synthesis
The construction of the azetidine ring, a strained four-membered heterocycle, is a critical step. nih.gov The Staudinger reaction, a classical method for forming β-lactams (azetidin-2-ones) from an imine and a ketene, is a foundational two-component reaction that can be adapted into an MCR framework. nih.gov For the target compound, a potential MCR could involve the reaction of adamantanone, an amine, and a ketene precursor in a one-pot process.
Another promising approach involves imine-initiated MCRs. For example, the Strecker reaction, which combines an aldehyde (or ketone), an amine, and cyanide, is a well-established MCR for producing α-aminonitriles. mdpi.com An asymmetric Strecker reaction has been successfully employed in the synthesis of adamantane-derived intermediates for other complex molecules. mdpi.com A hypothetical MCR for Spiro[adamantane-2,2'-azetidine] could be envisioned starting from adamantanone, a suitable amine, and a component that facilitates the [2+2] cycloaddition to form the azetidine ring. A four-component reaction has been developed for the synthesis of other functionalized azetidines, highlighting the modularity of such approaches. nih.gov
Table 1: Potential Components for a Hypothetical Multicomponent Synthesis
| Component Type | Specific Example | Role in Reaction |
|---|---|---|
| Ketone | Adamantanone | Provides the adamantane scaffold and the spiro carbon. |
| Amine | Benzylamine or other primary amine | Forms the nitrogen atom of the azetidine ring. |
| Cycloaddition Partner | Chloroacetyl chloride (forms a ketene in situ) | Reacts with the in-situ formed imine (from adamantanone and amine) to form the four-membered ring. |
| Base/Catalyst | Triethylamine | Neutralizes HCl byproduct and promotes the reaction. |
This table illustrates a plausible set of reactants for a one-pot synthesis based on the principles of the Staudinger reaction, a cornerstone in β-lactam chemistry. nih.gov
Green Chemistry Principles and Sustainable Synthesis of Spiro[adamantane-2,2'-azetidine]
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is paramount for the sustainable synthesis of complex molecules like Spiro[adamantane-2,2'-azetidine].
Key principles relevant to this synthesis include:
Waste Prevention: Traditional multi-step syntheses often generate significant waste. Adopting one-pot procedures, such as the MCRs discussed previously, can drastically reduce waste by minimizing solvent use for purification of intermediates. core.ac.uk
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. core.ac.uk Cycloaddition reactions, like a potential [2+2] cycloaddition to form the azetidine ring, are typically high in atom economy.
Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of a catalyst, for instance, in a phase-transfer catalyzed synthesis, can enable reactions under milder conditions and with higher efficiency, reducing energy consumption and byproducts. nih.gov Palladium-catalyzed reactions have also been used to create other spirocycles containing azetidine, offering a potential catalytic route. researchgate.netwhiterose.ac.uk
Safer Solvents and Auxiliaries: The choice of solvent is critical. Green syntheses prioritize the use of water, supercritical fluids, or solvent-free conditions over volatile organic compounds (VOCs). nih.gov A method for synthesizing other spiro-heterocycles using β-cyclodextrin in an aqueous medium exemplifies a green approach. nih.gov
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of catalysts can lower the activation energy of reactions, reducing the need for high temperatures. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. core.ac.uk
Table 2: Comparison of Hypothetical Synthetic Approaches Based on Green Chemistry Principles
| Metric | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Procedure | Multi-step synthesis with isolation of intermediates. | One-pot multicomponent reaction (MCR). |
| Reagents | Stoichiometric amounts of reagents. | Catalytic amounts of a reusable catalyst (e.g., phase-transfer or metal catalyst). |
| Solvent | Chlorinated solvents (e.g., Dichloromethane). | Water, ethanol, or solvent-free conditions. |
| Energy | Requires heating/reflux for extended periods. | Ambient temperature or microwave irradiation for shorter duration. |
| Byproducts | Significant amounts of salt and organic waste. | Minimal byproducts, high atom economy. |
Synthetic Challenges and Limitations in Spiro[adamantane-2,2'-azetidine] Chemistry
The synthesis of Spiro[adamantane-2,2'-azetidine] is not without significant hurdles, stemming from the unique structural features of the target molecule.
Steric Hindrance: The bulky and rigid adamantane cage poses a major steric challenge. It can significantly hinder the approach of reagents to the carbonyl group of adamantanone, potentially leading to low reactivity and requiring harsh reaction conditions or highly reactive reagents to proceed.
Ring Strain: The formation of the four-membered azetidine ring involves introducing considerable angle and torsional strain. This makes the ring-closing step thermodynamically and kinetically challenging. nih.gov Strategies for synthesizing other spiro-azetidines often require lengthy processes or specialized metal-catalyzed cyclizations to overcome this barrier. researchgate.net
Control of Spiro-Stereocenter: The spiro carbon is a quaternary stereocenter. Controlling its configuration is a formidable challenge in asymmetric synthesis. Achieving high enantioselectivity often requires the development of novel chiral catalysts or auxiliaries specifically tailored to the sterically demanding adamantane substrate. nih.gov
Low Yields and Side Reactions: The combination of steric hindrance and ring strain can lead to low reaction yields. Furthermore, the conditions required to force the reaction may promote alternative pathways, such as elimination or polymerization, leading to a complex mixture of products that are difficult to separate and purify. A titanium-mediated synthesis of other spirocyclic NH-azetidines proceeded in only moderate yields. nih.gov
Limited Precursors: The availability of suitably functionalized adamantane precursors can be a limitation. While adamantanone is a common starting material, more complex derivatives needed for certain synthetic routes may require their own multi-step, resource-intensive preparation.
Overcoming these challenges necessitates innovative synthetic design, potentially through the development of highly active catalytic systems or by harnessing strain-release-driven reaction pathways to facilitate the formation of the strained spirocyclic core. nih.gov
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis of Spiro[adamantane-2,2'-azetidine]
Spectroscopic analysis provides a detailed view into the molecular framework of Spiro[adamantane-2,2'-azetidine]. By employing Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy, a comprehensive characterization of the compound can be achieved.
High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Spiro[adamantane-2,2'-azetidine], a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive assignments of all proton and carbon signals, confirming the unique spirocyclic structure.
The ¹H and ¹³C NMR spectra of Spiro[adamantane-2,2'-azetidine] are predicted to show characteristic signals corresponding to both the rigid adamantane (B196018) cage and the strained azetidine (B1206935) ring.
The ¹H NMR spectrum would feature a set of complex, overlapping multiplets in the upfield region, characteristic of the adamantane skeleton's non-equivalent methylene (B1212753) (CH₂) and methine (CH) protons. acs.orgspectrabase.com The protons of the azetidine ring are expected to appear as distinct signals, with the chemical shifts influenced by the nitrogen atom and the ring strain. The N-H proton of the secondary amine would likely present as a broad singlet. chemicalbook.com
The ¹³C NMR spectrum offers a clearer picture due to better signal dispersion. The highly symmetric adamantane cage typically shows distinct signals for its methine and methylene carbons. nih.govchemicalbook.com For unsubstituted adamantane, these appear around δ 28 ppm and δ 38 ppm. chemicalbook.com In Spiro[adamantane-2,2'-azetidine], the C2 carbon of the adamantane cage is a quaternary spiro-carbon, and its signal would be shifted significantly downfield. The carbons of the azetidine ring would resonate at shifts characteristic for small, nitrogen-containing rings. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for Spiro[adamantane-2,2'-azetidine]
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Adamantane CH | ~1.7 - 2.1 | ~28 - 35 | Bridgehead protons and carbons. |
| Adamantane CH₂ | ~1.5 - 1.9 | ~35 - 40 | Methylene protons and carbons of the cage. |
| Azetidine CH₂ (C3', C4') | ~2.3, ~3.6 | ~25, ~45 | Protons and carbons of the four-membered ring, adjacent to N and the spiro-carbon. |
| Azetidine NH | Broad, variable | - | Chemical shift is solvent and concentration dependent. |
| Spiro C (Adamantane C2) | - | > 50 | Quaternary carbon at the junction of the two rings. |
Note: These are estimated values based on data for adamantane and azetidine derivatives. Actual values may vary.
To unambiguously assign the predicted signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between the geminal and vicinal protons within the adamantane cage and, separately, the correlations between the protons on the azetidine ring. tandfonline.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J_CH_). It allows for the definitive assignment of each carbon signal based on the previously assigned proton signals, or vice versa. tandfonline.com
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the spiro-structure. It shows correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). Key correlations would be observed from the azetidine protons to the adamantane spiro-carbon (C2) and its neighboring carbons, and from the adamantane protons adjacent to the spiro-center to the carbons of the azetidine ring. These long-range correlations provide unequivocal proof of the connectivity between the two ring systems.
The stereochemistry of Spiro[adamantane-2,2'-azetidine] and its derivatives can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. For substituted analogs, NOESY can establish the relative orientation of substituents on the azetidine ring with respect to the adamantane cage, providing crucial three-dimensional structural information. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of Spiro[adamantane-2,2'-azetidine] and to study its fragmentation patterns under ionization.
With a molecular formula of C₁₂H₁₉N, the compound has a monoisotopic mass of approximately 177.1517 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the elemental composition.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 177. The fragmentation pattern would be characteristic of both the adamantane and azetidine moieties. Key fragmentation pathways for aliphatic amines typically involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.orgmiamioh.edu For Spiro[adamantane-2,2'-azetidine], this would involve the cleavage of the strained azetidine ring. The adamantane cage itself is very stable but can lose successive alkyl fragments under energetic conditions. nih.gov
Predicted Mass Spectrometry Fragments for Spiro[adamantane-2,2'-azetidine]
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 177 | [C₁₂H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |
| 176 | [C₁₂H₁₈N]⁺ | Loss of H˙ (M-1) |
| 149 | [C₁₀H₁₃N]⁺ | Loss of ethylene (B1197577) (C₂H₄) from azetidine ring opening |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, loss of azetidine moiety |
| 93 | [C₇H₉]⁺ | Characteristic adamantane fragment |
| 79 | [C₆H₇]⁺ | Characteristic adamantane fragment |
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of Spiro[adamantane-2,2'-azetidine] would be dominated by absorptions from C-H bonds of the adamantane cage and the N-H and C-N bonds of the azetidine ring.
N-H Stretch: As a secondary amine, a single, moderately sharp absorption band is expected in the region of 3350–3310 cm⁻¹. orgchemboulder.com
C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ (typically ~2850-2950 cm⁻¹) are characteristic of the sp³-hybridized C-H bonds of the adamantane framework. nist.govresearchgate.net
N-H Bend/Wag: An N-H bending vibration may be observed near 1500-1600 cm⁻¹, while a broader N-H wagging absorption can appear in the 665-910 cm⁻¹ range. orgchemboulder.com
C-N Stretch: A medium to weak absorption corresponding to the aliphatic C-N stretch is expected between 1250–1020 cm⁻¹. orgchemboulder.com
Predicted Vibrational Frequencies for Spiro[adamantane-2,2'-azetidine]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3330 | Stretch | N-H | Medium, Sharp |
| ~2850-2950 | Stretch | C-H (sp³) | Strong |
| ~1450 | Bend (Scissoring) | CH₂ | Medium |
| ~1220 | Stretch | C-N | Medium-Weak |
| ~800 | Wag | N-H | Broad, Strong |
Note: These are predicted frequencies based on characteristic group vibrations.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Crystallographic Studies of Spiro[adamantane-2,2'-azetidine]
Crystallographic studies are pivotal for understanding the precise three-dimensional arrangement of atoms in a solid-state material, providing invaluable insights into molecular geometry, packing, and intermolecular forces.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map of the crystal, from which the atomic positions can be determined with high precision.
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. In the case of adamantane-containing structures, crystal packing is often dominated by van der Waals forces due to the hydrocarbon-rich nature of the adamantane cage. Studies on adamantane derivatives show that these molecules tend to form ordered, stable lattices. datapdf.comnih.gov
Table 1: Potential Intermolecular Interactions in Crystalline Spiro[adamantane-2,2'-azetidine]
| Interaction Type | Potential Contributing Moieties | Significance |
|---|---|---|
| Van der Waals Forces | Adamantane Cage | Major contributor to crystal packing |
Conformational Analysis and Stereochemical Features of Spiro[adamantane-2,2'-azetidine]
Ring Conformations of Adamantane and Azetidine Moieties
In contrast, the four-membered azetidine ring is not planar due to ring strain. It adopts a puckered conformation to relieve some of this strain. Gas-phase electron diffraction studies of the parent azetidine molecule have determined a dihedral angle of 37°, indicating a significant deviation from planarity. rsc.org In Spiro[adamantane-2,2'-azetidine], the azetidine ring is expected to maintain this characteristic puckered conformation. The spiro-fusion to the rigid adamantane cage inherently restricts the conformational flexibility of the azetidine ring.
Pseudorotational Behavior of the Azetidine Ring
Four-membered rings like azetidine can undergo a rapid interconversion between equivalent puckered conformations through a process known as pseudorotation. This occurs via a low-energy transition state that is nearly planar. This dynamic process allows the positions of the "pucker" to move around the ring.
In the context of Spiro[adamantane-2,2'-azetidine], the barrier to this pseudorotation would be influenced by the massive adamantane group. While the fundamental puckered nature of the azetidine ring remains, the energy landscape of its conformational dynamics is likely altered. The spiro-linkage may create a preference for certain puckered states over others, potentially leading to a less dynamic system compared to a simple, monosubstituted azetidine.
Impact of Substituents on Conformation and Molecular Geometry
The introduction of substituents on either the azetidine nitrogen or the adamantane framework would have a profound impact on the molecule's conformation and geometry.
N-Substitution on the Azetidine Ring: A substituent on the azetidine nitrogen would be a key determinant of the ring's puckering. The size and nature of the substituent would influence the preferred puckering direction (axial vs. equatorial-like orientation relative to the azetidine ring) to minimize steric hindrance with the adjacent adamantane cage. Computational studies on related azetidines have shown that substitution patterns significantly affect the distribution of ring-expanded products, underscoring the electronic and steric influence of substituents. nih.gov
Substitution on the Adamantane Cage: While the adamantane skeleton itself is rigid, substituents on the cage can introduce steric clashes with the azetidine ring or its substituents. This could, in turn, influence the puckering amplitude of the azetidine ring or create a rotational preference around the C-N bonds of the azetidine moiety. Studies on substituted adamantanes have demonstrated that even seemingly minor changes can affect intermolecular interactions and crystal packing. rsc.orgsemanticscholar.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Spiro[adamantane-2,2'-azetidine] |
| Adamantane |
Reactivity and Mechanistic Investigations of Spiro Adamantane 2,2 Azetidine
Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring
The reactivity of azetidines is largely governed by their significant ring strain, estimated to be around 25.4 kcal mol⁻¹. rsc.org This inherent strain makes the azetidine ring in spiro[adamantane-2,2'-azetidine] susceptible to reactions that lead to the cleavage of the strained C-N bonds, providing a thermodynamic driving force for various transformations. rsc.orgresearchwithrutgers.comrsc.org While more stable and easier to handle than the highly strained three-membered aziridines, azetidines exhibit unique reactivity under appropriate conditions. rsc.orgresearchwithrutgers.com The presence of the adamantyl group can further influence this reactivity through steric effects.
The strain within the azetidine ring can be harnessed in synthetic strategies. nih.gov For instance, strain-release-driven methodologies have been developed to construct diverse and functionalized azetidine-containing spirocycles. researchgate.net These approaches often involve the creation of a strained intermediate that subsequently undergoes a ring-opening or rearrangement to yield a more stable product. researchgate.netbeilstein-journals.org The inherent rigidity of the spirocyclic system can also lead to decreased conformational entropy penalties in interactions with biological targets. rsc.org
Ring-Opening Reactions and Pathways of the Azetidine Moiety
The relief of ring strain is a primary motivator for the ring-opening reactions of the azetidine portion of spiro[adamantane-2,2'-azetidine]. These reactions can be initiated by various reagents and conditions, leading to the formation of linear amine derivatives with the adamantane (B196018) core intact.
The azetidine ring can be opened by nucleophiles, particularly after activation of the nitrogen atom. magtech.com.cn The formation of an azetidinium ion, by protonation or alkylation of the nitrogen, renders the ring significantly more electrophilic and prone to nucleophilic attack. thieme-connect.comnih.govresearchgate.net The regioselectivity of this ring-opening is a critical aspect and is influenced by the substitution pattern on the azetidine ring. magtech.com.cnthieme-connect.comorganic-chemistry.org
In the case of spiro[adamantane-2,2'-azetidine], nucleophilic attack would likely occur at one of the two carbon atoms of the azetidine ring. The specific site of attack can be influenced by both electronic and steric factors. For instance, in related systems, nucleophiles have been shown to attack the less substituted carbon atom. magtech.com.cn A variety of nucleophiles, including nitrogen, oxygen, and carbon-based reagents, can participate in these ring-opening reactions. thieme-connect.comorganic-chemistry.org
Table 1: Examples of Nucleophilic Ring-Opening of Azetidinium Ions
| Azetidinium Ion Substituent(s) | Nucleophile | Predominant Site of Attack | Reference |
|---|---|---|---|
| Unsubstituted at C-4 | Azide, Benzylamine, Acetate, Alkoxides | C-4 | organic-chemistry.org |
| Methyl group at C-4 | Azide, Benzylamine, Acetate, Alkoxides | C-2 | organic-chemistry.org |
| α-Substituted | Nitrogen and Oxygen Nucleophiles | Unsubstituted Carbon | thieme-connect.com |
| α,α'-Disubstituted | Nitrogen and Oxygen Nucleophiles | Carbon bearing an ester or cyano moiety | thieme-connect.com |
Electrophilic activation of the azetidine nitrogen is a key step in promoting ring-opening reactions. magtech.com.cn This can be achieved using Brønsted or Lewis acids, which coordinate to the nitrogen atom and increase the electrophilicity of the ring carbons. magtech.com.cnnih.gov For example, acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines, where a pendant nucleophilic group attacks the activated azetidine ring. nih.gov The rate of such decomposition is sensitive to pH, with more rapid ring-opening occurring at lower pH values. nih.gov
In the context of spiro[adamantane-2,2'-azetidine], treatment with a strong acid could lead to protonation of the azetidine nitrogen, forming a reactive azetidinium ion. This species would then be susceptible to attack by any available nucleophile, either from an external source or intramolecularly if a suitable functional group is present on a substituent. The use of electrophilic reagents like azetidinyl trichloroacetimidates has also been explored for the direct attachment of azetidine rings to nucleophiles. rsc.orgchemrxiv.org
While less common than nucleophilic ring-opening, thermally induced reactions of azetidines can occur. The high temperatures can provide the necessary energy to overcome the activation barrier for ring cleavage or rearrangement. The specific products of such reactions would depend on the substitution pattern of the spiro[adamantane-2,2'-azetidine] and the reaction conditions.
Functional Group Transformations and Derivatization Strategies
The synthetic utility of spiro[adamantane-2,2'-azetidine] is enhanced by the ability to perform chemical modifications on the azetidine ring, particularly at the nitrogen atom.
The secondary amine of the azetidine ring in spiro[adamantane-2,2'-azetidine] is a key site for functionalization. N-alkylation is a common transformation that can be achieved using various alkylating agents. nih.govbeilstein-journals.org For instance, the reaction with alkyl halides or the use of reductive amination procedures can introduce a wide range of substituents at the nitrogen atom. rsc.org The choice of the N-substituent can significantly influence the properties and reactivity of the molecule. nih.gov
The base-promoted α-alkylation of N-substituted azetidine-2-carbonitriles via the formation of their N-borane complexes has been demonstrated as a method for introducing substituents at the C-2 position of the azetidine ring. nih.govrsc.org This highlights the potential for further derivatization of the spiro[adamantane-2,2'-azetidine] scaffold.
Table 2: Examples of N-Functionalization of Azetidines
| Starting Azetidine | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| N-((S)-1-arylethyl)azetidine-2-carbonitriles | LDA, Benzyl bromide | α-Benzylated azetidine-2-carbonitrile | nih.gov |
| 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine | 2-Picolinyl chloride | Quinquedentate ligand (with ring opening) | rsc.org |
| Indazole | Alkyl halides, Secondary alkyl tosylates | N-1 and N-2 alkylated indazoles | beilstein-journals.org |
Functionalization of the Adamantane Core
The functionalization of the adamantane cage is a well-developed field, driven by the unique properties that the adamantyl group imparts to molecules, such as increased lipophilicity and metabolic stability. These methods are, in principle, applicable to the adamantane portion of Spiro[adamantane-2,2'-azetidine].
Direct C-H functionalization is a powerful strategy for introducing new functionalities onto the adamantane scaffold. rsc.orgnih.gov Given the presence of both tertiary (bridgehead) and secondary C-H bonds in the adamantane cage, regioselectivity is a key consideration.
Radical-based functionalization is a common approach. rsc.orgnih.gov The generation of an adamantyl radical, typically at the more stable tertiary position, allows for the introduction of a variety of substituents.
| Reaction Type | Reagents | Potential Products | General Observations |
| Bromination | Br₂, light or heat | Bromo-spiro[adamantane-2,2'-azetidine] | Typically proceeds at the bridgehead positions. |
| Acetylation | Diacetyl, irradiation | Acetyl-spiro[adamantane-2,2'-azetidine] | Selective for the tertiary C-H bond. nih.gov |
| Formylation | Sulfonyl aldoxime, photo-sensitizer | Formyl-spiro[adamantane-2,2'-azetidine] | Can be directed to the methine position. nih.gov |
| Carbonylation | CO, O₂, initiator | Carboxy-spiro[adamantane-2,2'-azetidine] | Can lead to carboxylic acids at both tertiary and secondary positions. nih.gov |
Transition metal-catalyzed C-H activation offers another sophisticated route for functionalization, often with high selectivity. nih.gov Catalysts based on palladium, rhodium, and other metals can direct the introduction of aryl, alkyl, and other groups to specific positions on the adamantane core. The directing group in such reactions is often a substituent on the adamantane itself, which is absent in the parent Spiro[adamantane-2,2'-azetidine]. However, the nitrogen atom of the azetidine ring could potentially play a directing role in some catalytic systems.
Elucidation of Reaction Mechanisms and Kinetics
The elucidation of reaction mechanisms for the functionalization of Spiro[adamantane-2,2'-azetidine] would be crucial for controlling reaction outcomes and designing more efficient synthetic routes. In the absence of specific studies, we can infer potential mechanistic pathways based on general adamantane chemistry.
Detailed Mechanistic Pathways of Key Reactions
For a hypothetical radical bromination of the adamantane core, the mechanism would likely follow a standard free-radical chain reaction:
Initiation: Homolytic cleavage of Br₂ by light or heat to generate bromine radicals (Br•).
Propagation:
A bromine radical abstracts a hydrogen atom from a bridgehead position of the adamantane core, forming HBr and a stable tertiary adamantyl radical.
The adamantyl radical reacts with a molecule of Br₂ to yield the brominated product and another bromine radical, which continues the chain.
Termination: Combination of any two radical species.
The regioselectivity for the tertiary position is due to the greater stability of the tertiary radical intermediate compared to the secondary radical.
Kinetic Studies and Reaction Rate Determination
Kinetic studies would be essential to quantify the reactivity of the adamantane core in Spiro[adamantane-2,2'-azetidine] and to optimize reaction conditions. Such studies would involve monitoring the concentration of reactants and products over time to determine the rate law and calculate rate constants. For example, in a radical functionalization reaction, kinetic studies could help to determine the efficiency of different radical initiators and the influence of substrate and reagent concentrations on the reaction rate. As of now, no kinetic data for the functionalization of the adamantane core in this specific molecule has been published.
Analysis of Transition States and Reactive Intermediates
The analysis of transition states and reactive intermediates is fundamental to understanding reaction mechanisms at a molecular level. For the functionalization of the adamantane core, key reactive intermediates would include:
Adamantyl radicals: As mentioned, the tertiary adamantyl radical is a key intermediate in many functionalization reactions. Its stability and structure would influence the stereochemistry and regioselectivity of the reaction.
Carbocations: In reactions proceeding through ionic mechanisms, the formation of an adamantyl carbocation, particularly at a bridgehead position, is a possibility. These intermediates are known to be relatively stable.
Computational chemistry would be a powerful tool for modeling the structures and energies of transition states and intermediates in hypothetical reactions of Spiro[adamantane-2,2'-azetidine]. Such calculations could provide insights into the activation barriers for different reaction pathways and help to rationalize observed selectivities.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly influence the rate and selectivity of chemical reactions, and the functionalization of Spiro[adamantane-2,2'-azetidine] would be no exception. Solvents can affect reactivity through:
Solvation of reactants and transition states: Polar solvents can stabilize charged transition states, accelerating ionic reactions.
Cage effects: In radical reactions, the solvent can trap radical pairs, influencing the product distribution.
Solubility of reagents: The solvent must be able to dissolve all components of the reaction mixture.
For reactions involving polar or ionic intermediates, a change in solvent polarity would be expected to have a pronounced effect on the reaction rate. For instance, moving to a more polar solvent would likely accelerate reactions that proceed through a charge-separated transition state.
Theoretical and Computational Chemistry Studies on Spiro Adamantane 2,2 Azetidine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the intrinsic properties of molecules at the electronic level. rug.nl For Spiro[adamantane-2,2'-azetidine], these methods can provide a detailed picture of its geometry, bonding, and electronic distribution.
DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be employed to optimize the molecular geometry of Spiro[adamantane-2,2'-azetidine]. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The adamantane (B196018) cage, being a rigid and relatively strain-free structure, is expected to retain its characteristic chair-like conformations of the constituent cyclohexane (B81311) rings. The azetidine (B1206935) ring, a four-membered heterocycle, will exhibit its own distinct structural features.
Natural Bond Orbital (NBO) analysis, often performed as a post-calculation step, can provide further insights into the bonding and electronic structure. This analysis can quantify the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma and pi contributions), and the extent of electron delocalization. For instance, NBO analysis of related oxa diaza spiro decan derivatives has been used to understand the contributions of orbital interactions to conformational equilibria. researchgate.net
Table 1: Representative Calculated Structural Parameters for Spiro[adamantane-2,2'-azetidine] (Illustrative)
| Parameter | Predicted Value Range | Description |
| C-N bond length (azetidine) | 1.45 - 1.48 Å | Typical single bond length in an azetidine ring. |
| C-C bond length (adamantane) | 1.53 - 1.55 Å | Standard C-C single bond length in an alkane. |
| C-C-C bond angle (adamantane) | ~109.5° | Close to the ideal tetrahedral angle. |
| C-N-C bond angle (azetidine) | ~90° | Characteristic of a four-membered ring. |
Note: These values are illustrative and based on typical findings for similar structures. Precise values would require specific DFT calculations for this molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the reactivity of a molecule. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its electron-accepting ability (electrophilicity).
For Spiro[adamantane-2,2'-azetidine], the HOMO is likely to be localized on the nitrogen atom of the azetidine ring due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed across the antibonding orbitals of the C-N and C-C bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Quantum chemical methods are highly effective in predicting spectroscopic properties, which can be invaluable for structural elucidation. The calculation of nuclear magnetic resonance (NMR) shielding tensors is a prominent example. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for this purpose. nih.govresearchgate.net
By calculating the magnetic shielding for each nucleus (¹H and ¹³C), one can predict the corresponding chemical shifts in the NMR spectrum. nih.govlibretexts.org These theoretical predictions can be compared with experimental data to confirm the molecular structure. For Spiro[adamantane-2,2'-azetidine], the high degree of symmetry in the adamantane cage would lead to a relatively simple ¹³C NMR spectrum for that portion of the molecule, while the carbons of the azetidine ring and the spiro-carbon would have distinct chemical shifts. The accuracy of these calculations is often high enough to aid in the assignment of complex spectra. rug.nl
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for Spiro[adamantane-2,2'-azetidine]
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| Spiro-carbon | 60 - 70 | Quaternary carbon at the junction of the two rings. |
| Azetidine CH₂ (adjacent to N) | 45 - 55 | Influenced by the nitrogen atom. |
| Azetidine CH₂ (beta to N) | 25 - 35 | Less deshielded than the alpha-carbons. |
| Adamantane CH (bridgehead) | 30 - 40 | Tertiary carbons in the adamantane cage. |
| Adamantane CH₂ | 35 - 45 | Methylene (B1212753) carbons in the adamantane cage. |
Note: These are representative chemical shift ranges. Actual values depend on the specific computational method and solvent effects.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about a single, optimized geometry, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. nih.gov For a semi-rigid molecule like Spiro[adamantane-2,2'-azetidine], MD simulations can reveal the accessible conformations and the dynamics of their interconversion.
Strain Energy Calculations and Topological Analysis of Ring Strain
The azetidine ring in Spiro[adamantane-2,2'-azetidine] possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral or trigonal planar geometries. rsc.org This strain energy can be quantified using computational methods. One common approach is to use isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, and the energy difference is attributed to the strain in the target molecule.
The strain energy of the azetidine ring is a key factor in its reactivity. nih.gov For instance, strain-release driven reactions are a known feature of azetidine chemistry. nih.gov Computational studies on the ring strain energy of various spiro compounds have shown that it can be reliably calculated using methods like MP2 and G4(MP2). researchgate.net The fusion of the strained azetidine ring with the rigid adamantane framework could lead to interesting chemical properties, which can be explored through the calculation of strain energy.
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry is a powerful tool for mapping out potential reaction pathways and determining their energetic profiles. frontiersin.org For the synthesis of Spiro[adamantane-2,2'-azetidine], computational methods can be used to model different synthetic routes and predict their feasibility. For example, the energetics of a [2+2] cycloaddition reaction to form the azetidine ring could be calculated, including the structures and energies of reactants, transition states, and products. mit.edu
By calculating the activation energies for each step in a proposed reaction mechanism, chemists can identify the rate-determining step and optimize reaction conditions. This approach has been successfully used to guide the synthesis of other azetidine-containing molecules. mit.edu For instance, computational modeling could be used to explore the feasibility of synthesizing Spiro[adamantane-2,2'-azetidine] from adamantanone and a suitable nitrogen-containing precursor.
Advanced Applications in Materials Science and Supramolecular Chemistry
Incorporation into Polymeric Materials and Networks
The integration of adamantane (B196018) units into polymer chains is a well-established strategy for enhancing material properties. The Spiro[adamantane-2,2'-azetidine] scaffold serves as a promising building block for creating new polymers with tailored characteristics.
Design of Novel Adamantane-Based Polymers and Copolymers
The design of polymers incorporating the Spiro[adamantane-2,2'-azetidine] moiety can be approached in several ways. The presence of the secondary amine in the azetidine (B1206935) ring provides a reactive site for polymerization. For instance, it can act as a monomer in step-growth polymerization reactions, such as in the synthesis of polyamides or polyimides. A new adamantane-based dietheramine, 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane, has been successfully used to prepare a series of high-performance polyimides, demonstrating the viability of incorporating complex adamantane structures into polymer backbones. nih.gov
Another approach involves the synthesis of vinyl monomers bearing the spiro[adamantane-2,2'-azetidine] group. For example, adamantane-containing methacrylates have been synthesized and copolymerized with other monomers like styrene (B11656) to create polymers with significantly altered properties. nih.gov The synthesis of spiro[azetidine-2,2'-adamantanes] has been documented, providing a direct pathway to obtaining these building blocks for further functionalization into polymerizable monomers. nih.gov
Furthermore, acyclic diene metathesis (ADMET) polymerization is a powerful technique for creating precision polyolefins. This method has been used to synthesize polymers with adamantane units directly in the main chain, yielding materials with exceptional thermal stability. The Spiro[adamantane-2,2'-azetidine] unit could potentially be derivatized to create diene monomers suitable for this type of polymerization.
Influence of Spiro[adamantane-2,2'-azetidine] on Material Properties
The incorporation of the adamantane cage into polymers is known to have a profound impact on their physical and chemical properties. The bulky and rigid nature of the adamantane group restricts segmental motion of the polymer chains, which typically leads to a significant increase in the glass transition temperature (Tg). nih.gov For example, adamantane-based polyimides exhibit high glass-transition temperatures, ranging from 248 to 308 °C. nih.gov These polymers also show excellent thermal stability, with decomposition temperatures often exceeding 500 °C. nih.gov
The spirocyclic linkage in Spiro[adamantane-2,2'-azetidine] further enhances rigidity compared to polymers with pendant adamantyl groups. nih.gov This increased rigidity can contribute to improved mechanical strength and dimensional stability of the resulting materials. Moreover, the introduction of adamantane can improve the solubility of otherwise intractable polymers in common organic solvents, enhancing their processability. nih.gov The azetidine component, with its polar nitrogen atom, can influence properties such as adhesion and dye-binding, and provides a site for further chemical modification to fine-tune the material's surface properties or to attach other functional molecules.
Table 1: Expected Influence of Spiro[adamantane-2,2'-azetidine] on Polymer Properties
| Property | Influence | Rationale |
| Glass Transition Temp. (Tg) | Increase | The rigid adamantane cage and spirocyclic structure restrict polymer chain mobility. nih.gov |
| Thermal Stability | Increase | High decomposition temperatures are characteristic of adamantane-containing polymers. nih.gov |
| Mechanical Strength | Increase | The inherent rigidity of the spiro-adamantane unit enhances the stiffness of the material. nih.gov |
| Solubility | Potential Improvement | Adamantane groups can disrupt polymer packing, improving solubility in organic solvents. nih.gov |
| Functionality | Enhanced | The azetidine nitrogen provides a reactive handle for post-polymerization modification. mdpi.com |
This table is based on established principles of adamantane and spirocycle chemistry and represents predicted effects.
Supramolecular Assemblies and Host-Guest Interactions
Supramolecular chemistry, which involves non-covalent interactions, provides a powerful platform for creating complex, self-assembling systems. The adamantane cage of Spiro[adamantane-2,2'-azetidine] is an excellent participant in these interactions.
Role of the Adamantane Cage in Molecular Recognition
The adamantane moiety is a classic "guest" molecule in the field of host-guest chemistry. nsf.gov Its size, spherical shape, and high lipophilicity make it an ideal fit for the hydrophobic cavities of various "host" molecules, most notably cyclodextrins and cucurbit[n]urils. rsc.orgnih.gov The interaction is primarily driven by the hydrophobic effect, where the adamantane cage is expelled from the aqueous environment to reside within the nonpolar cavity of the host.
This recognition process is highly specific. For example, β-cyclodextrin, with its appropriately sized cavity, forms a very stable 1:1 inclusion complex with adamantane derivatives. nsf.govrsc.org The stability of this complex can be remarkably high, with association constants reaching up to 5.2 × 10⁴ M⁻¹. nsf.gov This strong and predictable binding is the foundation for using adamantane-containing molecules to direct the assembly of more complex supramolecular structures.
Formation of Inclusion Complexes and Self-Assembly
The strong host-guest interaction between the adamantane unit of Spiro[adamantane-2,2'-azetidine] and a suitable host molecule can be harnessed to drive the formation of inclusion complexes and larger self-assembled systems. researchgate.net For instance, by functionalizing a polymer with cyclodextrin (B1172386) hosts and introducing Spiro[adamantane-2,2'-azetidine] as a guest, physical cross-links can be formed, leading to the creation of self-healing hydrogels or responsive materials.
This principle has been demonstrated in alginate gels, where host-guest interactions between covalently attached cyclodextrin and adamantane units influenced and modulated the gel's properties. Similarly, self-assembly can be achieved by designing molecules that have both a host and a guest component, or by mixing complementary components that spontaneously organize into well-defined nanostructures, such as vesicles, nanotubes, or micelles. Molecular dynamics simulations have confirmed the phase transition and self-assembly behavior of adamantane and its derivatives.
Chemical Sensing and Recognition Systems
The specific and strong binding of the adamantane cage within a host molecule can be exploited to create highly selective chemical sensors. The fundamental principle involves coupling the binding event to a measurable output signal, such as a change in fluorescence, color, or electrochemical potential.
A common strategy for designing such a sensor involves attaching a fluorescent reporter molecule to the host, such as a cyclodextrin. In the absence of the adamantane guest, the fluorophore may be partially quenched by the host's cavity. Upon addition of Spiro[adamantane-2,2'-azetidine], the adamantane cage displaces the fluorophore from the cavity, leading to a "turn-on" fluorescence signal. This displacement assay provides a sensitive method for detecting the presence and concentration of the adamantane-containing analyte. nsf.gov
Alternatively, a fluorescent dye could be attached to the azetidine nitrogen of the Spiro[adamantane-2,2'-azetidine] molecule itself. The change in the chemical environment of the dye upon binding of the adamantane cage to a host molecule could alter its photophysical properties, again providing a detectable signal. The introduction of azetidine-containing heterospirocycles has been shown to enhance the performance of fluorophores, suggesting that the spiro-azetidine portion of the molecule could play an active role in the signaling mechanism. These sensing systems are valuable in various fields, including diagnostics and environmental monitoring, due to their high specificity inherited from the molecular recognition process.
Ligand Design for Coordination Chemistry
The unique structural architecture of spiro[adamantane-2,2'-azetidine], which combines the rigid and bulky adamantane cage with a reactive azetidine ring, presents intriguing possibilities for its application as a ligand in coordination chemistry. While the coordination chemistry of this specific compound is not extensively documented in dedicated studies, its potential can be inferred from the well-established roles of its constituent moieties in ligand design. The adamantyl group can impart significant steric hindrance, influencing the coordination geometry and stability of metal complexes, while the azetidine nitrogen provides a coordination site that can be further functionalized.
The adamantane fragment is a popular building block in ligand synthesis due to its large, rigid, and sterically demanding nature. rsc.org This bulkiness can be strategically employed to control the number of ligands coordinating to a metal center, thereby preventing the formation of undesired polymeric structures and favoring the isolation of mononuclear complexes. nih.gov The steric pressure exerted by the adamantyl group can also lead to unusual coordination geometries and long metal-ligand bond lengths, which in turn can influence the reactivity of the metal center. rsc.org For instance, in organocobalt B12 models, the adamantyl ligand was found to induce a "butterfly" bending of the equatorial ligands, and the steric effect was primarily reflected in the transition state of ligand dissociation. rsc.org
The azetidine ring, a four-membered nitrogen-containing heterocycle, can act as a sigma-donor ligand through its nitrogen atom. researchmap.jprsc.org The coordination chemistry of functionalized azetidines has demonstrated their versatility in forming stable complexes with various transition metals. researchmap.jpnih.gov For example, tridentate and quadridentate ligands incorporating an azetidine ring have been shown to form stable complexes with Cu(II) and Zn(II), exhibiting geometries such as square-pyramidal and trigonal-bipyramidal. researchmap.jp The reactivity of the azetidine nitrogen also allows for N-functionalization, enabling the synthesis of polydentate ligands with tailored coordination properties. nih.gov
While direct studies on spiro[adamantane-2,2'-azetidine] as a ligand are scarce, the coordination chemistry of other adamantane-containing aza-ligands provides valuable insights. A notable example is the study of metal complexes of adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazide (APH), a ligand that incorporates an adamantyl group, a pyridine (B92270) ring, and a hydrazone moiety. nih.gov
Table 1: Selected Bond Lengths and Angles for [Cu(APH)Cl₂] nih.gov
| Parameter | Value |
| Bond Lengths (Å) | |
| Cu-N(1) (pyridyl) | 2.015(2) |
| Cu-N(2) (imino) | 1.956(2) |
| Cu-O(1) (carbonyl) | 1.977(2) |
| Cu-Cl(1) | 2.254(1) |
| Cu-Cl(2) | 2.534(1) |
| **Bond Angles (°) ** | |
| N(1)-Cu-N(2) | 80.6(1) |
| N(2)-Cu-O(1) | 82.2(1) |
| N(1)-Cu-O(1) | 162.8(1) |
| Cl(1)-Cu-N(1) | 100.1(1) |
| Cl(1)-Cu-N(2) | 176.3(1) |
| Cl(1)-Cu-O(1) | 94.3(1) |
Data derived from the single-crystal X-ray diffraction analysis of adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazide copper(II) chloride. nih.gov
The infrared spectra of the APH ligand and its metal complexes further support the coordination of the nitrogen and oxygen atoms. The stretching frequency of the C=N (azomethine) group in the free ligand is shifted to a lower wavenumber in the complexes, indicating its coordination to the metal ion. nih.gov Similarly, a shift in the C=O stretching frequency points to the involvement of the carbonyl oxygen in the coordination. nih.gov
Future Perspectives and Emerging Research Avenues for Spiro Adamantane 2,2 Azetidine
Exploration of Uncharted Reactivity Patterns and Chemical Space
The exploration of novel reactivity patterns is a paramount objective in expanding the utility of Spiro[adamantane-2,2'-azetidine]. The inherent ring strain of the azetidine (B1206935) moiety, combined with the steric bulk of the adamantane (B196018) group, suggests a unique reactivity profile that is yet to be fully charted.
Future research will likely focus on:
Strain-Release Reactions: Investigating reactions that leverage the strain of the four-membered ring. This could include ring-opening reactions with a variety of nucleophiles to generate novel adamantane-containing amino acids or other functionalized structures.
C–H Functionalization: The adamantane cage possesses multiple C–H bonds that could be targets for late-stage functionalization. Developing selective C–H activation strategies would enable the synthesis of a diverse library of derivatives without altering the core spirocyclic structure.
Photoredox Catalysis: Utilizing visible-light-mediated reactions, such as aza-Paternò-Büchi reactions, could provide access to complex polycyclic architectures starting from the spiro[adamantane-2,2'-azetidine] scaffold. rsc.org
Expanding the accessible chemical space around this scaffold is crucial for its application in drug discovery. nih.gov The introduction of diverse substituents on both the azetidine nitrogen and the adamantane core can modulate the compound's physicochemical properties, such as solubility and lipophilicity. nih.gov This exploration will provide medicinal chemists with a richer palette of building blocks for designing next-generation therapeutics. nih.govenamine.net
Development of Highly Efficient and Sustainable Synthetic Routes
While methods for synthesizing spiro-azetidines exist, there is a continuous need for more efficient, scalable, and sustainable routes. researchgate.netnih.gov Current strategies can be lengthy and may not be amenable to the synthesis of highly functionalized derivatives. researchgate.net
Emerging research avenues in synthesis include:
Catalytic Cycloadditions: Developing novel transition-metal-catalyzed or organocatalyzed [2+2] cycloaddition reactions could provide a direct and atom-economical route to the spiro[adamantane-2,2'-azetidine] core. rsc.org The Staudinger reaction remains a common method for synthesizing spiro-β-lactams, which can be precursors to spiro-azetidines. nih.govrsc.org
Flow Chemistry: Implementing continuous flow processes for the synthesis can offer improved safety, efficiency, and scalability. The precise control over reaction parameters in flow reactors is particularly advantageous for managing reactive intermediates and exothermic reactions.
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or bio-based solvents, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) will be critical. rsc.org For instance, β-cyclodextrin has been used as a catalyst in aqueous media for the synthesis of other spiro-heterocycles. nih.govrsc.org
A two-step sequence involving the synthesis of an azetidinone followed by reduction is a known pathway to obtain spirocyclic azetidines. nih.gov Future work could focus on optimizing this sequence for sustainability and efficiency.
Advanced In Situ Spectroscopic Studies of Reaction Intermediates
A deeper understanding of the reaction mechanisms underlying the formation and reactivity of Spiro[adamantane-2,2'-azetidine] is essential for optimizing existing synthetic methods and designing new ones. Advanced in situ spectroscopic techniques are powerful tools for this purpose.
Future research should employ:
In Situ NMR and IR Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for detailed kinetic and mechanistic analysis. For example, kinetic studies have been used to elucidate the mechanism of copper-catalyzed boryl allylation of azetines, revealing a fast borylcupration followed by a rate-determining allylation. acs.org
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates, including catalytic species and reaction adducts.
Computational Synergy: Combining in situ spectroscopic data with density functional theory (DFT) calculations can provide a comprehensive picture of the reaction energy profile, transition state structures, and the role of catalysts.
These studies will be instrumental in resolving ambiguities in reaction pathways, such as the stepwise versus concerted nature of cycloaddition reactions, and in identifying key intermediates that can be targeted for improving reaction outcomes.
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry offers a powerful toolkit for accelerating the discovery of novel Spiro[adamantane-2,2'-azetidine] derivatives with desired properties. By predicting the behavior of virtual compounds, researchers can prioritize synthetic efforts and reduce the cost and time associated with experimental work.
Key areas for future computational research include:
Molecular Docking and Dynamics: For drug discovery applications, molecular docking can predict the binding modes of spiro[adamantane-2,2'-azetidine] derivatives to biological targets. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these binding poses and to understand the dynamic interactions between the ligand and the protein. nih.gov
ADME-T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of novel derivatives. nih.gov This early-stage assessment is crucial for identifying candidates with favorable pharmacokinetic profiles and avoiding potential liabilities.
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties, reactivity indices, and spectral characteristics of new derivatives. This information can guide the design of compounds with specific electronic or optical properties for materials science applications.
These predictive models will enable a more rational, hypothesis-driven approach to the design of functional molecules based on the spiro[adamantane-2,2'-azetidine] scaffold.
Integration into Complex Multicomponent Chemical Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient strategy for generating molecular diversity. mdpi.commdpi.com Integrating the spiro[adamantane-2,2'-azetidine] scaffold into MCRs represents a promising avenue for the rapid synthesis of novel and complex chemical entities.
Future research could explore:
Isonitrile-Based MCRs: Reactions like the Ugi and Passerini reactions could potentially incorporate derivatives of spiro[adamantane-2,2'-azetidine] that bear appropriate functional groups (e.g., amines, carboxylic acids, aldehydes, or isonitriles). mdpi.com
Development of Novel MCRs: Designing new MCRs that utilize the unique reactivity of the spiro[adamantane-2,2'-azetidine] core as a key component. For example, a ring-opening MCR could simultaneously break the azetidine ring and form new bonds with other reactants.
Diversity-Oriented Synthesis: Using the spiro-azetidine as a starting point for diversity-oriented synthesis to create libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science. mdpi.com
The ability of MCRs to rapidly build molecular complexity from simple starting materials makes this a particularly attractive strategy for exploring the chemical space around the spiro[adamantane-2,2'-azetidine] core. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Spiro[adamantane-2,2'-azetidine] derivatives, and what reaction conditions optimize yield?
- Methodological Answer : Spiro[adamantane-2,2'-azetidine] derivatives are synthesized via cyclocondensation reactions. For example, SPIAD (spiro[adamantane-2,2'-[1,3]dioxane]-4',6'-dione) is used as a key intermediate in radiosynthesis, reacting with Na2CO3(aq) in ethanol/dichloromethane (1:1) at room temperature . Cyclocondensation of chloroacetyl chloride with azomethine precursors in dry dioxane yields spiro[indoline-3,4'-azetidine] derivatives, with yields improved by optimizing stoichiometry and reaction time (e.g., 24 hours for azetidine ring formation) .
- Key Table :
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Chloroacetyl chloride, dry dioxane, 24h | 60-75 | |
| Radiosynthesis | SPIAD, Na2CO3(aq), ethanol/DCM | 30-50 |
Q. Which analytical techniques are essential for structural characterization of Spiro[adamantane-2,2'-azetidine] derivatives?
- Methodological Answer : X-ray diffraction is critical for confirming spiro junction geometry and stereochemistry. For example, X-ray analysis of spiro[indoline-3,4'-azetidine] derivatives confirmed (2R,3S) and (2S,3R) enantiomeric configurations . NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the adamantane C-H resonances at δ 1.6–2.1 ppm and azetidine N-CH2 signals at δ 3.2–3.8 ppm . IR spectroscopy verifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for lactam rings) .
Advanced Research Questions
Q. How do structural modifications in Spiro[adamantane-2,2'-azetidine] derivatives impact antiviral activity against influenza A?
- Methodological Answer : Conformational rigidity and heterocycle size directly correlate with potency. Spiro[piperidine-2,2'-adamantane] (MIC50 = 0.24 μg/mL) is 3.3× more potent than amantadine due to optimal lipophilicity and reduced ring flexibility . In contrast, spiro[morpholine-3,2'-adamantane] is less active (MIC50 > 1 μg/mL), highlighting the importance of nitrogen positioning . SAR studies should prioritize introducing lipophilic adducts (e.g., 2-propyl groups) to enhance activity against M2S31N-resistant strains .
- Key Table :
Q. What mechanisms explain the antiviral activity of Spiro[adamantane-2,2'-azetidine] derivatives against drug-resistant influenza strains?
- Methodological Answer : Derivatives with lipophilic adducts (e.g., spiro[adamantane-2,2’-pyrrolidine]) inhibit viral entry by disrupting endosomal pH-independent pathways and block M2-M1 protein colocalization, impairing virion assembly . Mechanistic studies should combine pseudovirus entry assays (e.g., H1N1 pseudotyped particles) with confocal microscopy to visualize M2-M1 disruption . Resistance profiling via serial passaging in MDCK cells reveals slower resistance development in M2S31N strains compared to M2WT, supporting multi-target action .
Q. How can pharmacokinetic (PK) parameters of Spiro[adamantane-2,2'-azetidine] derivatives be optimized for in vivo efficacy?
- Methodological Answer : PK optimization requires balancing lipophilicity and metabolic stability. For example, compound 14h (spiro[azetidine] derivative) showed a plasma half-life (t₁/₂) of 4.2 hours in mice, with oral bioavailability improved by substituting carbamate groups (e.g., isopropyl carbamate) to reduce first-pass metabolism . Dose-ranging toxicity studies in BALB/c mice (e.g., 10 mg/kg oral) guide maximum tolerated doses while maintaining antiviral efficacy .
Methodological Considerations for Contradictory Data
- Example : reports spiro[piperidine-2,2'-adamantane] as highly potent, while spiro[morpholine-3,2'-adamantane] is less active. This highlights the need for computational modeling (e.g., molecular docking at M2 proton channels) to rationalize steric and electronic effects of heterocycle modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
